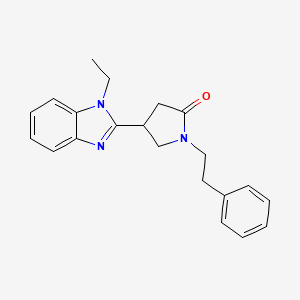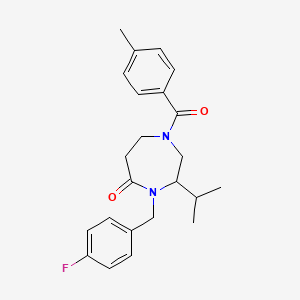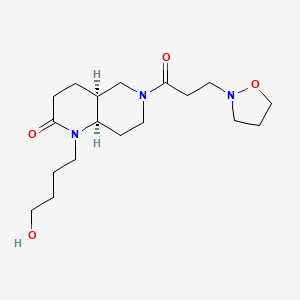
4-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-PHENETHYL-2-PYRROLIDINONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Ethyl-1H-1,3-benzimidazol-2-yl)-1-phenethyl-2-pyrrolidinone is a complex organic compound that features a benzimidazole ring system
准备方法
The synthesis of 4-(1-ethyl-1H-1,3-benzimidazol-2-yl)-1-phenethyl-2-pyrrolidinone typically involves multi-step organic reactions. The preparation methods often include:
Formation of the Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole ring is then alkylated using ethyl halides in the presence of a base.
Formation of the Pyrrolidinone Ring: This involves the cyclization of an appropriate amine with a carbonyl compound under controlled conditions.
Final Coupling: The phenethyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
化学反应分析
4-(1-Ethyl-1H-1,3-benzimidazol-2-yl)-1-phenethyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
科学研究应用
4-(1-Ethyl-1H-1,3-benzimidazol-2-yl)-1-phenethyl-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 4-(1-ethyl-1H-1,3-benzimidazol-2-yl)-1-phenethyl-2-pyrrolidinone involves its interaction with specific molecular targets. The benzimidazole ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.
相似化合物的比较
4-(1-Ethyl-1H-1,3-benzimidazol-2-yl)-1-phenethyl-2-pyrrolidinone can be compared with other benzimidazole derivatives, such as:
4-(1-Methyl-1H-1,3-benzimidazol-2-yl)-1-phenethyl-2-pyrrolidinone: Similar structure but with a methyl group instead of an ethyl group.
4-(1-Propyl-1H-1,3-benzimidazol-2-yl)-1-phenethyl-2-pyrrolidinone: Contains a propyl group, leading to different chemical and biological properties.
4-(1-Butyl-1H-1,3-benzimidazol-2-yl)-1-phenethyl-2-pyrrolidinone: The butyl group introduces further variations in its reactivity and applications.
属性
IUPAC Name |
4-(1-ethylbenzimidazol-2-yl)-1-(2-phenylethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-2-24-19-11-7-6-10-18(19)22-21(24)17-14-20(25)23(15-17)13-12-16-8-4-3-5-9-16/h3-11,17H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWATDXISGNHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-aminoethyl)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5483220.png)
![1-(4-BUTOXYPHENYL)-3-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B5483230.png)
![(4E)-4-[(E)-1-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B5483237.png)
![N-[1-(4-Chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-cyclopentylacetamide](/img/structure/B5483244.png)
![N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]acetamide](/img/structure/B5483253.png)
![1-[2-(dimethylamino)ethyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5483256.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile](/img/structure/B5483265.png)
![(3R*,4R*)-1-[2-(2-chloro-4-methylphenoxy)ethyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5483272.png)


![8-fluoro-2-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}methyl)quinoline](/img/structure/B5483301.png)
![N,N,4-trimethyl-3-(2-oxo-2-{[2-(4H-1,2,4-triazol-4-yl)ethyl]amino}ethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5483306.png)

![1-(2,3-dimethylphenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B5483315.png)
